Lansoprazole (2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-1H-benzimidazole) is a gastric proton-pump inhibitor (PPI) belonging to the substituted benzimidazole class. [] Its intermediates, including the compound 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl}-1H-benzimidazole, are crucial for its synthesis and provide insights into its structure-activity relationships. The addition of a 5-benzyloxy group to the benzimidazole ring in the target compound might influence its pharmacological properties and interactions with biological targets.
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole is a complex organic compound belonging to the class of benzimidazole derivatives. This compound is characterized by its unique structure that incorporates both pyridine and benzimidazole moieties, which contribute to its potential biological activity and applications in medicinal chemistry. The molecular formula of this compound is , with a molecular weight of approximately 353.36 g/mol .
This compound is primarily synthesized for research purposes and is classified under the category of pharmaceutical intermediates. It has been identified in various studies focusing on the design and synthesis of novel benzimidazole derivatives with potential therapeutic applications, particularly in the treatment of gastrointestinal disorders due to its structural similarity to lansoprazole, a known proton pump inhibitor .
The synthesis of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole typically involves multiple synthetic steps:
The molecular structure of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole can be represented as follows:
The structural formula can be depicted as:
The compound can undergo various chemical reactions typical for benzimidazole derivatives:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with improved efficacy .
The mechanism of action for compounds like 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole is primarily linked to their ability to inhibit proton pumps in gastric parietal cells. This inhibition leads to decreased gastric acid secretion, making it beneficial in treating conditions such as peptic ulcers and gastroesophageal reflux disease.
Research indicates that the binding affinity of this compound to the proton pump may be comparable to that of lansoprazole, suggesting similar pharmacodynamics .
Relevant data from studies indicate that the compound maintains structural integrity under various pH conditions, which is essential for its application in pharmaceuticals .
The primary applications of 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3